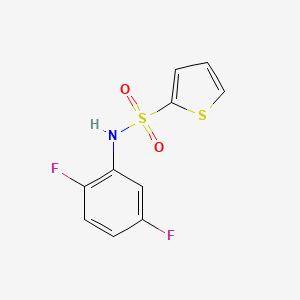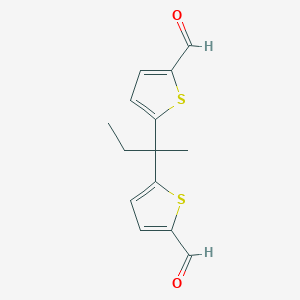![molecular formula C13H12ClN3O3S B5482983 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide](/img/structure/B5482983.png)
2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide, also known as CBTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CBTA belongs to the class of thioacetamide derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is not fully understood. However, studies have suggested that 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide exerts its antitumor activity by inducing apoptosis in cancer cells. 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known mediators of inflammation. Additionally, 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been shown to disrupt the cell wall of Candida albicans, leading to its antifungal activity.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide can induce DNA damage and inhibit the cell cycle progression of cancer cells. 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has also been found to decrease the levels of reactive oxygen species, which are known to cause oxidative stress and contribute to the development of various diseases. Furthermore, 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been shown to possess hepatoprotective activity by reducing the levels of liver enzymes in animal models.
实验室实验的优点和局限性
One of the advantages of 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is its broad-spectrum activity against various cancer cell lines and its potential as an anti-inflammatory and antifungal agent. 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has also shown low toxicity in animal models, making it a promising candidate for further preclinical studies. However, the limitations of 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide include its poor solubility in water, which can affect its bioavailability, and the lack of clinical studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide research. One potential area of investigation is the development of 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide analogs with improved solubility and bioavailability. Another direction is to explore the combination of 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide with other anticancer agents to enhance its antitumor activity. Furthermore, more studies are needed to determine the safety and efficacy of 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide in humans and to investigate its potential as a therapeutic agent for various diseases.
合成方法
2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide can be synthesized through a multistep process involving the reaction of 3-chlorobenzyl chloride with thioacetamide to yield 3-chlorobenzylthioacetamide. This intermediate is then reacted with 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidineacetic acid to produce 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide. The synthesis of 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been reported in various research articles, and the purity and yield of the compound can be optimized through modifications in the reaction conditions.
科学研究应用
2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal properties. In vitro studies have demonstrated that 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has shown antifungal activity against Candida albicans.
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-9-3-1-2-8(4-9)6-21-7-11(18)16-10-5-15-13(20)17-12(10)19/h1-5H,6-7H2,(H,16,18)(H2,15,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFBMZGOBHIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-fluorophenyl)propanamide](/img/structure/B5482901.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5482909.png)
![6-methyl-5-{[4-(2-pyridin-4-ylethyl)piperazin-1-yl]sulfonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5482920.png)
![4-(1H-benzimidazol-1-yl)-1-[(2E)-3-(2-furyl)prop-2-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B5482927.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5482935.png)

![4-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-N-(3-hydroxyphenyl)-4-oxobutanamide](/img/structure/B5482958.png)
![N-{1-{[(3-methoxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5482967.png)
![N-cycloheptyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5482975.png)
![2,5-dimethyl-N-[1-(4-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5482980.png)

![methyl [4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetate](/img/structure/B5483000.png)
![3-{5-[(2,6-dimethyl-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5483010.png)